Rutocide is synthesized from rutin through various chemical modifications. Its classification falls under the broader category of flavonoids, which are polyphenolic compounds characterized by their structure consisting of two aromatic rings connected by a three-carbon bridge. The specific structural characteristics of rutocide contribute to its biological activities.
The synthesis of rutocide typically involves the modification of rutin to enhance its solubility and bioavailability. One notable method involves the preparation of trihydroxyethyl rutoside, where rutin is treated with hydroxyethylation agents. The synthesis process can be summarized as follows:
Rutocide's molecular structure retains the core flavonoid structure from rutin but may include additional functional groups introduced during synthesis. The general formula for rutin is , and modifications can alter this formula slightly depending on the specific synthetic pathway employed.
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are commonly used to confirm the structure and purity of synthesized rutocide .
Rutocide participates in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action of rutocide primarily involves its antioxidant properties and its ability to modulate inflammatory responses:
Rutocide exhibits several important physical and chemical properties:
Key data points include:
Rutocide has several scientific applications, particularly in pharmacology:
Rutin, initially termed "vitamin P" by Nobel laureate Albert Szent-Györgyi in the 1930s, was first isolated from the plant Ruta graveolens (common rue), which provided its common name [5] [8]. Early research identified its role in reducing capillary permeability and fragility, distinguishing it from ascorbic acid while highlighting its biological significance [8]. By the 1940s, United States Department of Agriculture researcher James Couch established systematic methods for rutin extraction and documented its presence in buckwheat (Fagopyrum esculentum), marking a pivotal advancement in flavonoid chemistry [5]. This discovery catalysed research into plant-derived bioactive compounds, positioning rutin as a model molecule for studying flavonoid biochemistry and pharmacology. Today, over 860 commercial products incorporate rutin, reflecting its enduring scientific and industrial relevance [1].
Rutin (systematic IUPAC name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol) is a flavonol glycoside classified within the polyphenolic benzopyrone family [1] [5] [6]. Its molecular structure comprises:
Table 1: Key Physicochemical Properties of Rutin
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₇H₃₀O₁₆ | High oxygen content contributes to polarity and antioxidant capacity |
Molecular Weight | 610.52 g/mol | Impacts membrane permeability and bioavailability |
Water Solubility (25°C) | 12.5–13 mg/100 mL | Low solubility limits biological absorption |
Melting Point | 242°C | Indicates thermal stability |
Log P (Partition Coefficient) | -1.97 (in acetonitrile at 50°C) | Reflects hydrophilic nature and poor lipid miscibility |
The presence of four hydroxyl groups (at positions 5, 7, 3', and 4') and the rutinose sugar confers distinctive chemical behaviour. Rutin exhibits pH-dependent solubility: minimal in acidic/neutral conditions but enhanced in alkaline environments due to ionization of phenolic hydroxyls [1] [3]. Spectroscopically, rutin displays characteristic UV-Vis absorption bands: Band I (320–385 nm) representing the B-ring cinnamoyl system and Band II (250–285 nm) corresponding to the A-ring benzoyl system [6].
Biosynthesis occurs via the phenylpropanoid pathway: phenylalanine → cinnamic acid → p-coumaroyl-CoA → naringenin → dihydroquercetin → quercetin. Final glycosylation involves UDP-glucose flavonoid 3-O-glucosyltransferase (forming isoquercitrin) followed by rhamnosylation via flavonoid 3-O-glucoside L-rhamnosyltransferase [5] [10].
Rutin exhibits widespread distribution across vascular plants, with significant concentrations observed in multiple botanical families. Its ecological functions include UV photoprotection, antioxidant defence, and allelopathic interactions [3] [6].
Table 2: Rutin Distribution in Major Plant Sources
Plant Family | Representative Species | Plant Part | Rutin Content (mg/100 g or mg/100 mL) | Remarks |
---|---|---|---|---|
Polygonaceae | Fagopyrum esculentum (Buckwheat) | Bran/Roasted grain | 332–389 / 68 | Highest concentration in bran |
Fagopyrum tataricum (Tartary buckwheat) | Seeds | 0.8–1.7% dry weight | Exceeds common buckwheat by 80-fold | |
Capparaceae | Capparis spinosa (Capers) | Flower buds | 332 | Highest among culinary spices |
Rosaceae | Malus domestica (Apple) | Fruit skin | 15–30 | Peel contains 3–4× more than flesh |
Rutaceae | Citrus sinensis (Orange) | Leaves/Flavedo | 11,000 mg/kg / 49 mg/g | Concentration higher in leaves than fruit |
Amaranthaceae | Amaranthus spp. | Leaves | 120–180 | Traditional Andean crop |
Asteraceae | Lactuca sativa (Lettuce) | Winter-grown leaves | 750.82 µg/g | Seasonal variation significant |
Brassicaceae | Brassica oleracea (Broccoli) | Sprouts | 300 µg/g | Near daily recommended intake levels |
Geographical and cultivation factors substantially influence rutin accumulation. For example, winter-grown lettuce contains approximately 750 µg/g rutin versus summer-grown counterparts due to cold-induced phenolic synthesis [3]. Agro-industrial byproducts offer underutilised sources: banana leaves contain 128 µg/g, while Physalis peruviana calyces yield significant recoverable amounts [3]. Dietary contributions predominantly derive from:
Buckwheat remains the most concentrated dietary source, with rutin comprising up to 1.7% dry weight in Tartary varieties [5] [7]. The compound's distribution across phylogenetically diverse species underscores its fundamental physiological roles in plants and significance in human nutrition.
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